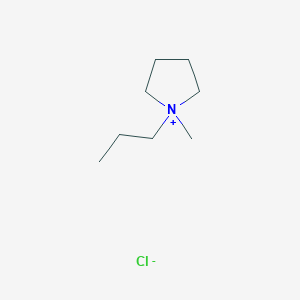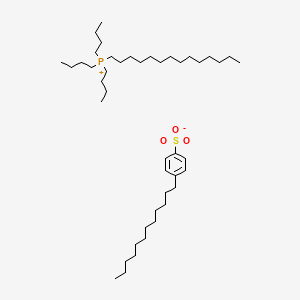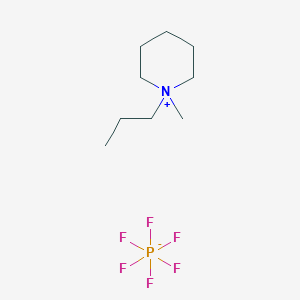
1-甲基-1-丙基吡咯烷鎓氯化物,98%
描述
1-Methyl-1-propylpyrrolidinium chloride is a chemical compound with the formula C8H18N+·Cl−. The asymmetric unit of this compound consists of one crystallographically independent 1-methyl-1-propylpyrrolidinium cation and one chloride anion .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-propylpyrrolidinium chloride consists of one crystallographically independent 1-methyl-1-propylpyrrolidinium cation and one chloride anion . The molecular formula is C8H18ClN and the molecular weight is 163.69 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1-propylpyrrolidinium chloride include a molecular weight of 163.69 g/mol . Unfortunately, other specific properties like density, boiling point, and vapour pressure are not provided in the available sources.科学研究应用
Electrochemistry
1-Methyl-1-propylpyrrolidinium chloride is utilized in electrochemistry due to its ionic liquid properties. It serves as an electrolyte component in batteries, particularly in experimental designs aiming to improve energy storage technologies . Its stability and ionic conductivity make it a candidate for developing more efficient and durable battery systems.
Energy Storage
In the field of energy storage, this compound is explored for its potential in rechargeable aluminum/graphite battery electrolytes. When mixed with aluminum chloride, it forms a new class of ionic liquids that are investigated for their fundamental properties like density, viscosity, and conductivity, which are crucial for battery performance .
Solar Cells
The application of 1-Methyl-1-propylpyrrolidinium chloride in solar cells is linked to its role in the synthesis of ionic liquids used as solvents or electrolytes. These ionic liquids can enhance the efficiency and stability of dye-sensitized solar cells (DSSCs), contributing to the advancement of solar energy technology .
Pharmaceuticals
While direct applications in pharmaceuticals are not extensively documented, the compound’s role as a precursor in ionic liquid synthesis suggests potential uses in drug formulation and delivery systems. Ionic liquids can improve the solubility and stability of pharmaceuticals, thereby enhancing their therapeutic efficacy .
Material Science
In material science, 1-Methyl-1-propylpyrrolidinium chloride is significant for its contribution to the synthesis of polymorphic compounds and crystal engineering. Its properties are valuable in creating materials with specific crystal structures and desired physical attributes .
Environmental Science
This compound’s derivatives, such as hexafluorophosphate, are studied for their fire and termite resistance when applied to wood. Such applications are crucial for developing environmentally friendly preservatives that enhance the durability and safety of wood products .
Chemical Synthesis
1-Methyl-1-propylpyrrolidinium chloride is commonly used as a precursor in ionic liquid synthesis, which is a vital process in various chemical synthesis applications. Ionic liquids are used as solvents and catalysts in chemical reactions, offering a greener alternative to traditional volatile organic compounds .
Analytical Chemistry
In analytical chemistry, the compound’s role is not directly specified, but its use in the synthesis of ionic liquids suggests potential applications in separation processes and analytical techniques. Ionic liquids can be tailored to specific analytical requirements, improving the selectivity and sensitivity of various methods .
安全和危害
属性
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.ClH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZHULDQZVHHG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049314 | |
| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
528818-82-8 | |
| Record name | Pyrrolidinium, 1-methyl-1-propyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528818-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P299DFL792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)






